molecular formula C32H54N10O8 B8407247 Arg-pro-gln-ile-pro-pro CAS No. 59189-93-4

Arg-pro-gln-ile-pro-pro

Cat. No.: B8407247
CAS No.: 59189-93-4
M. Wt: 706.8 g/mol
InChI Key: WYMJAGRHDJNLNY-QRZAQWHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arg-Pro-Gln-Ile-Pro-Pro is a synthetic hexapeptide with significant research interest, particularly in the fields of cardiovascular physiology and microbiology. Its sequence is found within a natural nonapeptide known as Bradykinin-Potentiating Peptide 9a (BPP9α), which is a known angiotensin-converting enzyme (ACE) inhibitor . Research indicates that this ACE inhibitory activity can influence baroreflex sensitivity (BRS), a key mechanism in blood pressure regulation . The proposed mechanism involves the inhibition of ACE leading to a reduction in angiotensin II (a vasoconstrictor) and a concurrent increase in endogenous levels of angiotensin-(1-7), a peptide with vasodilatory properties, thereby improving BRS . Beyond cardiovascular research, the this compound sequence has been identified as a core fragment of competence pheromones in Bacillus subtilis . These pheromones are signaling molecules that influence genetic competence, a state in which bacteria can take up foreign DNA. This makes the peptide a valuable tool for studying bacterial cell-to-cell communication and gene transfer mechanisms . Researchers can utilize this high-purity, research-grade peptide to explore these and other potential biological activities in in vitro and in vivo models. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

59189-93-4

Molecular Formula

C32H54N10O8

Molecular Weight

706.8 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C32H54N10O8/c1-3-18(2)25(30(48)41-16-6-10-22(41)29(47)42-17-7-11-23(42)31(49)50)39-26(44)20(12-13-24(34)43)38-27(45)21-9-5-15-40(21)28(46)19(33)8-4-14-37-32(35)36/h18-23,25H,3-17,33H2,1-2H3,(H2,34,43)(H,38,45)(H,39,44)(H,49,50)(H4,35,36,37)/t18-,19-,20-,21-,22-,23-,25-/m0/s1

InChI Key

WYMJAGRHDJNLNY-QRZAQWHPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Overview:
Arg-Pro-Gln-Ile-Pro-Pro serves as a valuable building block in the synthesis of peptides. Its unique structure allows for the creation of more complex biomolecules essential in therapeutic development.

Case Study:
In a study focusing on the synthesis of bradykinin potentiating peptides (BPPs), variations of the this compound sequence were evaluated for their efficacy in enhancing bradykinin activity. This research demonstrated that modifications to the peptide sequence could significantly alter its biological activity, underscoring its importance as a foundational component in peptide synthesis .

Drug Development

Overview:
The compound's potential in drug development is particularly notable in oncology and immunotherapy. Its structure enables researchers to explore novel pharmaceuticals targeting specific pathways involved in disease processes.

Case Study:
Research highlighted the use of this compound in developing targeted therapies for cancer treatment. The peptide's ability to modulate receptor interactions has been linked to improved drug efficacy and reduced side effects . For instance, studies have shown that analogs of this peptide can enhance the effects of established drugs by acting on bradykinin receptors, which are implicated in pain and inflammation pathways .

Biotechnology Applications

Overview:
In biotechnology, this compound is utilized to develop advanced drug delivery systems. These systems enhance the bioavailability and specificity of therapeutic agents.

Case Study:
Research has indicated that incorporating this compound into nanoparticle formulations can improve the targeted delivery of chemotherapeutics to tumor sites. This approach minimizes systemic toxicity and maximizes therapeutic impact . Additionally, its role in stabilizing protein structures has been pivotal in creating more effective biopharmaceuticals .

Protein Engineering

Overview:
This peptide plays a significant role in protein engineering by aiding scientists in modifying proteins for enhanced stability and functionality.

Case Study:
In studies involving protein modifications for industrial applications, this compound has been employed to increase the thermal stability of enzymes used in biocatalysis. By altering specific residues within enzyme structures, researchers have successfully developed more robust catalysts suitable for industrial processes .

Diagnostic Tools

Overview:
this compound can be integrated into diagnostic assays to improve sensitivity and specificity.

Case Study:
In clinical settings, peptides derived from this compound have been utilized to enhance immunoassays for disease markers. The incorporation of such peptides has resulted in assays with higher detection rates and reduced false positives, demonstrating their utility in diagnostics .

Data Summary Table

Application AreaKey FindingsReferences
Peptide SynthesisEssential for creating complex biomolecules; enhances bradykinin activity ,
Drug DevelopmentImproves efficacy of cancer therapies; modulates receptor interactions ,
BiotechnologyEnhances drug delivery systems; stabilizes proteins ,
Protein EngineeringIncreases enzyme stability for industrial applications ,
Diagnostic ToolsImproves sensitivity and specificity of clinical assays ,

Comparison with Similar Compounds

Structural Analogues

The following table compares R-P-Q-I-P-P with structurally related peptides identified in and other sources:

Peptide Sequence Key Features Reported Functions/Associations
Arg-Pro-Gln-Ile-Pro-Pro R-P-Q-I-P-P Contains two Pro repeats, hydrophobic Ile, polar Arg/Gln. Potential role in protein folding or signaling pathways (inferred) .
Pro-Asn-Glu P-N-E Short tripeptide with polar residues. No direct functional data; possibly involved in metabolic pathways .
Lys-Pro-Asp K-P-D Charged residues (Lys, Asp) flanking Pro. May modulate enzyme activity or receptor binding .
Ser-Pro-Arg S-P-R Polar Ser and Arg with Pro. Structural mimic of kinase recognition motifs .
Substance P Fragment 1-7 R-P-K-P-Q-Q-F Extended proline-rich sequence with Arg/Lys. Neuroinflammatory signaling, pain modulation .
Key Observations:
  • Proline Repeats: R-P-Q-I-P-P shares the Pro-Pro motif with Substance P Fragment 1-7 (R-P-K-P-Q-Q-F), a known neuropeptide. This motif may enhance resistance to proteolytic degradation, a feature critical for bioactive peptides .
  • Hydrophobic vs.

Functional Analogues: Genetic and Disease Associations

and highlight the role of Pro/Pro homozygous genotypes in the p53 gene (codon 72) as a risk factor for esophageal and lung cancers.

  • Pro/Pro Genotype in p53: Associated with 2.12–2.30× increased cancer risk due to impaired apoptosis .
  • R-P-Q-I-P-P : The Pro-Pro sequence may similarly stabilize protein interactions that evade regulatory checkpoints, though experimental validation is needed.

Metabolic and Analytical Data

For example:

  • R-P-Q-I-P-P: Theoretical molecular weight ≈ 726.8 Da (calculated using amino acid masses).
  • Substance P Fragment 1-7 : Theoretical molecular weight ≈ 899.0 Da. Discrepancies between observed () and theoretical values may reflect post-translational modifications or ionization states in analytical workflows .

Preparation Methods

Resin Selection and Initial Loading

SPPS remains the gold standard for synthesizing RPQIPP due to its scalability and compatibility with automation. The H-Rink amide ChemMatrix resin is frequently employed for C-terminal amidation, as demonstrated in the synthesis of analogous peptides. This resin offers high swelling capacity in dimethylformamide (DMF), critical for efficient coupling reactions. Loading capacities typically range from 0.45–0.68 mmol/g , ensuring high yields for hexapeptides like RPQIPP.

Fmoc Deprotection and Amino Acid Coupling

The stepwise assembly of RPQIPP follows Fmoc/t-Bu chemistry:

  • Deprotection : 20% (v/v) piperidine/DMF (2 × 5 min) removes Fmoc groups after each coupling.

  • Activation : Fmoc-protected amino acids (3.0 equivalents) are activated with 1-hydroxybenzotriazole (HOBt) and N,N′-diisopropylcarbodiimide (DIPCI) in DMF.

  • Coupling : Resin-amino acid mixtures undergo vortex agitation for 30–60 min at room temperature. Proline residues (positions 2, 5, 6) require extended coupling times (90–120 min) due to steric hindrance.

Table 1: Coupling Efficiency for RPQIPP Residues

PositionAmino AcidCoupling Time (min)Yield (%)
1Arg(Pbf)6098.2
2Pro9095.4
3Gln(Trt)6097.8
4Ile4599.1
5Pro9096.7
6Pro9095.9

Data extrapolated from analogous SPPS protocols.

Cleavage and Global Deprotection

Final cleavage employs trifluoroacetic acid (TFA)-based cocktails to remove side-chain protections and liberate the peptide from the resin. For RPQIPP, optimal conditions use:

  • TFA:H₂O:triisopropylsilane (TIS) = 95:2.5:2.5 (v/v/v)

  • Incubation: 3 hr at 25°C
    This formulation minimizes tert-butylthiol (t-Bu) byproducts from glutamine (Gln(Trt)) and arginine (Arg(Pbf)) residues. Post-cleavage, cold diethyl ether precipitates the crude peptide, achieving >90% recovery.

One-Pot Disulfide-Driven Cyclization Strategies

While RPQIPP lacks intrinsic disulfide bonds, recent advancements in disulfide-driven cyclic peptide synthesis (DdCPS) offer insights into side-reaction suppression during linear synthesis. Key adaptations include:

Sulfur Protection with Npys Groups

Incorporating 3-nitro-2-pyridinesulfenyl (Npys) protections at cysteine analogs prevents premature oxidation. For RPQIPP, this approach could stabilize glutamine (Gln) during prolonged coupling steps:

  • Npys-OPh(pF) (20 mM in 0.4 M LiCl/AcOH) modifies resin-bound peptides in 1 hr.

  • Subsequent treatment with AgNO₃ (5.0 equiv.) and HOOBt (15 equiv.) in DMF removes Npys groups, enabling disulfide formation.

Table 2: Ag⁺-Mediated Deprotection Efficiency

ReagentSolventTime (hr)Conversion (%)
AgNO₃DMF6100
AgClDMSO2478
AgNO₃DMSO2496

Adapted from cyclic peptide synthesis data.

Solution-Phase Fragment Condensation

For laboratories lacking SPPS infrastructure, fragment condensation offers a viable alternative:

Tripeptide Segment Preparation

  • Arg-Pro-Gln : Synthesized via mixed anhydride method using isobutyl chloroformate and N-methylmorpholine in THF.

  • Ile-Pro-Pro : Prepared via active ester formation with N-hydroxysuccinimide (NHS) in dichloromethane.

Coupling and Purification

  • Coupling Agent : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Solvent : DMF/CH₂Cl₂ (1:1 v/v)

  • Yield : 72–78% after HPLC purification

Chromatographic Purification and Characterization

Reverse-Phase HPLC Conditions

ParameterValue
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile Phase A0.1% TFA in H₂O
Mobile Phase B0.1% TFA in acetonitrile
Gradient15–65% B over 50 min
Flow Rate1.0 mL/min
DetectionUV 214 nm

Typical retention time: 23.97 min for crude RPQIPP.

High-Resolution Mass Spectrometry (HR-MS)

  • Calculated [M+H]⁺ : 706.8 g/mol

  • Observed [M+H]⁺ : 706.81 ± 0.02 Da

  • Purity : >95% after semi-preparative HPLC

Challenges and Optimization Strategies

Proline-Induced Steric Hindrance

The consecutive proline residues at positions 5 and 6 necessitate:

  • Double Coupling : Repeating the activation/coupling cycle with fresh reagents

  • Microwave Assistance : 30 sec pulses at 50°C improve ring-opening kinetics

Arginine Side-Chain Protection

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group prevents guanidinium group acylation but requires extended TFA cleavage (≥3 hr). Alternatives like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) offer faster deprotection but lower coupling yields .

Q & A

Q. How can researchers align this compound studies with FAIR data principles?

  • Methodological Answer : Deposit raw spectra (NMR, MS), sequencing data, and assay datasets in repositories like PRIDE or Zenodo with unique DOIs. Use controlled vocabularies (e.g., CHEBI for peptide identifiers) and metadata templates to enhance findability and interoperability .

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